6-Bromo-3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one
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Overview
Description
6-bromo-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromen-2-one core structure substituted with a bromo group and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is advantageous due to its high yield, simplicity, and environmentally benign nature . The reaction conditions often involve the use of neutral or weakly basic organic solvents at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, solvent-free and catalyst-free methods under microwave irradiation are being explored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
6-bromo-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and its biological activities, including antiviral, antibacterial, and anticancer properties.
Organic Synthesis: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Material Science: The unique structural features of the compound make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it could inhibit cyclin-dependent kinases (CDKs) or modulate GABA A receptors, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-bromo-7-methylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the chromen-2-one moiety.
2-methylimidazo[1,2-a]pyridine: Similar core structure with different substituents.
Imidazo[1,2-a]pyrimidine derivatives: Structurally related compounds with a pyrimidine ring instead of a pyridine ring.
Uniqueness
6-bromo-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one is unique due to its combination of a chromen-2-one core with an imidazo[1,2-a]pyridine moiety. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C17H11BrN2O2 |
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Molecular Weight |
355.2 g/mol |
IUPAC Name |
6-bromo-3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one |
InChI |
InChI=1S/C17H11BrN2O2/c1-10-4-5-20-9-14(19-16(20)6-10)13-8-11-7-12(18)2-3-15(11)22-17(13)21/h2-9H,1H3 |
InChI Key |
HBEHATBZXDUQJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Origin of Product |
United States |
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